

Spectral Analysis of 1-(3-aminopropyl)silatrane: A Technical Guide

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Compound of Interest

Compound Name: 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(3-aminopropyl)silatrane, a versatile organosilicon compound with significant applications in materials science and medicinal chemistry. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the molecule, offering a foundational resource for its identification, characterization, and utilization in further research and development.

Spectroscopic Data

The structural integrity and purity of 1-(3-aminopropyl)silatrane can be effectively determined through a combination of NMR and IR spectroscopy. The following tables summarize the key spectral data.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 1-(3-aminopropyl)silatrane, ^1H , ^{13}C , and ^{29}Si NMR are particularly informative.

Table 1: ^1H NMR Spectral Data of 1-(3-aminopropyl)silatrane

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.75	Triplet	O-CH ₂ (Silatrane cage)
~2.80	Triplet	N-CH ₂ (Silacoltrane cage)
~2.65	Triplet	CH ₂ -N (propyl chain)
~1.50	Multiplet	CH ₂ (propyl chain)
~0.45	Triplet	Si-CH ₂ (propyl chain)

Table 2: ¹³C NMR Spectral Data of 1-(3-aminopropyl)silatrane

Chemical Shift (δ) ppm	Assignment
~57.9	O-CH ₂ (Silatrane cage)
~51.2	N-CH ₂ (Silatrane cage)
~45.5	CH ₂ -N (propyl chain)
~27.0	CH ₂ (propyl chain)
~14.0	Si-CH ₂ (propyl chain)

Table 3: ²⁹Si NMR Spectral Data of 1-(3-aminopropyl)silatrane

Chemical Shift (δ) ppm	Assignment
-65 to -70	Si (pentacoordinate)

IR Spectral Data

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Table 4: IR Spectral Data of 1-(3-aminopropyl)silatrane

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3360, ~3280	Medium	N-H stretching (primary amine)
~2925, ~2850	Strong	C-H stretching (aliphatic)
~1590	Medium	N-H bending (scissoring)
~1100, ~1080, ~780	Strong	Si-O-C stretching
~585	Medium	Si-N dative bond vibration

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of 1-(3-aminopropyl)silatrane.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of 1-(3-aminopropyl)silatrane.

Materials:

- 1-(3-aminopropyl)silatrane sample
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 1-(3-aminopropyl)silatrane.
 - Dissolve the sample in approximately 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- ^{29}Si NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence, potentially with polarization transfer techniques (e.g., DEPT or INEPT) to enhance signal intensity.
 - Typical parameters: spectral width of -150 to 50 ppm, a larger number of scans may be required due to the low natural abundance and sensitivity of the ^{29}Si nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.

- Reference the chemical shifts to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm; DMSO-d_6 : $\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm) or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

Objective: To obtain a high-quality FT-IR spectrum of solid 1-(3-aminopropyl)silatrane.

Materials:

- 1-(3-aminopropyl)silatrane sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer with a sample holder

Procedure:

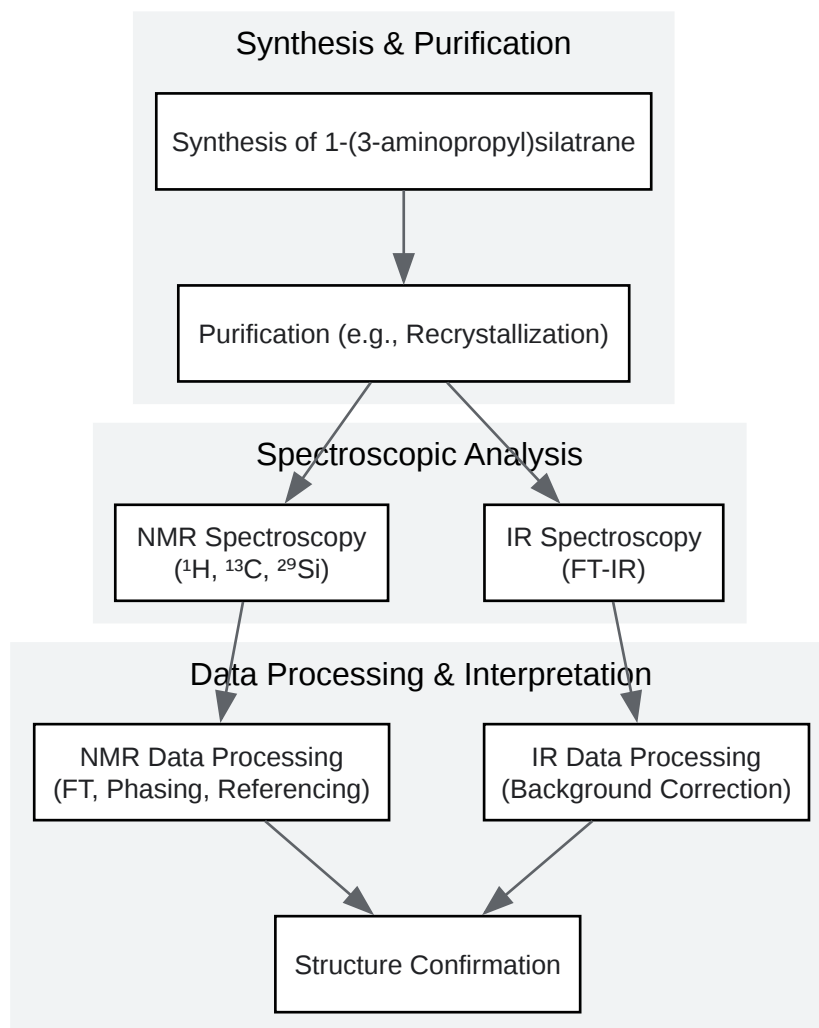
- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any moisture.
 - Place a small amount of 1-(3-aminopropyl)silatrane (1-2 mg) and approximately 100-200 mg of dry KBr in an agate mortar.
 - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into the collar of a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Visualizations

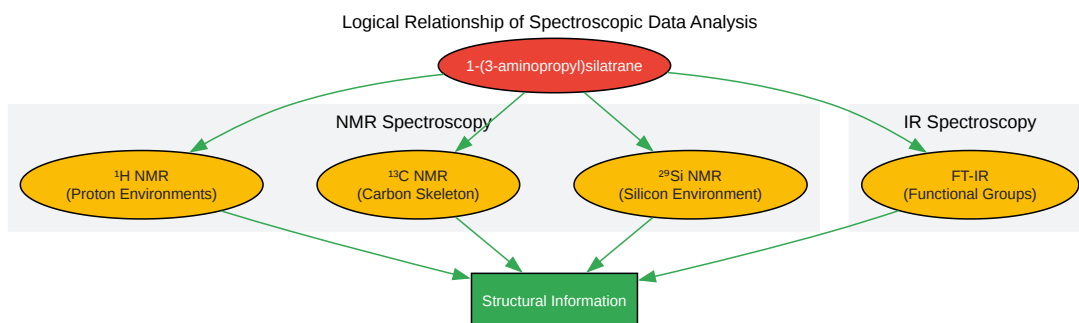
The following diagrams illustrate the logical flow of the spectroscopic analysis.

Experimental Workflow for Spectral Analysis



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Caption: Experimental workflow for the synthesis and spectral characterization of 1-(3-aminopropyl)silatrane.



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Caption: Logical relationship illustrating how different spectroscopic techniques provide complementary structural information for 1-(3-aminopropyl)silatrane.

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